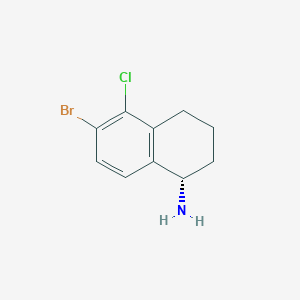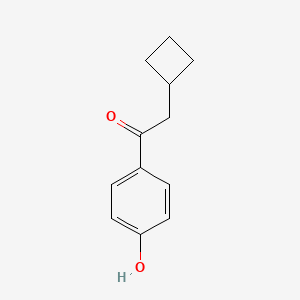methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
(Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}aminothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a methoxyphenyl group, and a thiophene carboxylate moiety, making it a unique structure for studying chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then reacted with thiophene-2-carboxylate under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropyl bromide, 4-methoxyphenylboronic acid, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to verify the compound’s structure and composition.
化学反应分析
Types of Reactions
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
科学研究应用
Chemistry
In chemistry, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate is used as a model compound to study reaction mechanisms and the effects of different functional groups on chemical reactivity.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids. Its unique structure allows for the exploration of binding affinities and the development of new biochemical assays.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Researchers may study its effects on cellular pathways and its potential as a lead compound for drug development.
Industry
In industrial applications, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}aminothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
属性
分子式 |
C22H18NO3S- |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
3-[[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H19NO3S/c1-26-16-9-7-14(8-10-16)17-13-18(17)20(15-5-3-2-4-6-15)23-19-11-12-27-21(19)22(24)25/h2-12,17-18H,13H2,1H3,(H,24,25)/p-1 |
InChI 键 |
MVMWXAVSPAGSHI-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C2CC2C(=NC3=C(SC=C3)C(=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13056534.png)
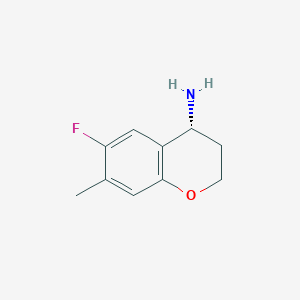
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
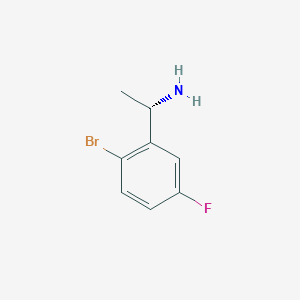
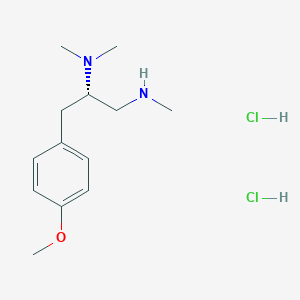
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
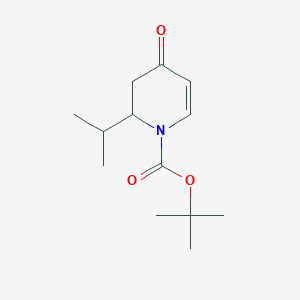
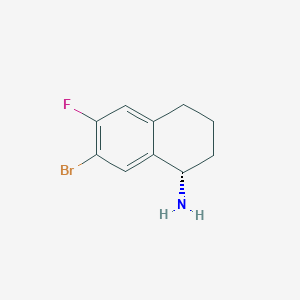
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
